molecular formula C13H16N4OS B1392547 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1243030-82-1

1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1392547
CAS No.: 1243030-82-1
M. Wt: 276.36 g/mol
InChI Key: MLDPVXBESHOBQB-UHFFFAOYSA-N
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Description

1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound that features a unique combination of azepane, thiadiazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the azepane and pyrrole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiadiazole and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to form specific interactions with these targets, resulting in its observed biological effects.

Comparison with Similar Compounds

  • 1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxamide
  • 1-(5-Azepan-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carboxylic acid

Uniqueness: 1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This differentiates it from similar compounds that may contain carboxamide or carboxylic acid groups, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[5-(azepan-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-10-11-6-5-9-17(11)13-15-14-12(19-13)16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPVXBESHOBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-(Azepan-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

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